molecular formula C7H5Cl2NS B181803 3,4-Dichlorothiobenzamide CAS No. 22179-73-3

3,4-Dichlorothiobenzamide

Cat. No. B181803
CAS RN: 22179-73-3
M. Wt: 206.09 g/mol
InChI Key: FLRBZGVTWSWQNV-UHFFFAOYSA-N
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Description

3,4-Dichlorothiobenzamide is a chemical compound with the molecular formula C7H5Cl2NS and a molecular weight of 206.09 . It is also known by its IUPAC name, 3,4-dichlorobenzenecarbothioamide .


Molecular Structure Analysis

The InChI code for 3,4-Dichlorothiobenzamide is 1S/C7H5Cl2NS/c8-5-2-1-4 (7 (10)11)3-6 (5)9/h1-3H, (H2,10,11) . This indicates the presence of seven carbon atoms, five hydrogen atoms, two chlorine atoms, one nitrogen atom, and one sulfur atom in the molecule .

Scientific Research Applications

Photocatalytic Degradation in Environmental Applications

  • Application: 3,4-Dichlorothiobenzamide (and related compounds) has been studied for its photodecomposition in aqueous solutions, particularly focusing on its degradation using photocatalysts like titanium dioxide (TiO2). Such research is critical for understanding the environmental impact and potential remediation strategies for this compound. Adsorbent supports like zeolite, silica, and activated carbon can enhance the rate of mineralization of 3,4-Dichlorothiobenzamide, indicating potential environmental applications in water treatment and pollution control (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Analytical Method Development for Residue Analysis

  • Application: Analytical methods have been developed for the analysis of residues of 3,4-Dichlorothiobenzamide in crops, soil, and water. This is vital for environmental monitoring and ensuring the safety of agricultural produce. Techniques such as gas/liquid chromatography using electron-capture detection are employed for this purpose, highlighting the compound's significance in agricultural and environmental sciences (Beynon, Davies, Elgar, & Wright, 1966).

Polymer Science and Material Chemistry

  • Application: In polymer science, derivatives of 3,4-Dichlorothiobenzamide-like compounds have been studied for their potential in solid-state polymerization. This research contributes to the development of new materials and has implications in material science and engineering (Sandor & Foxman, 2000).

Antimicrobial Agent Synthesis

  • Application: Novel compounds synthesized from 3,4-Dichlorothiobenzamide derivatives have been evaluated for their antimicrobial properties. This research is significant in the pharmaceutical and medical fields, particularly for developing new drugs to combat pathogenic bacteria and fungi (Aggarwal, Sharma, Kaur, & Ishar, 2013).

Safety And Hazards

3,4-Dichlorothiobenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed .

properties

IUPAC Name

3,4-dichlorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NS/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRBZGVTWSWQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=S)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366198
Record name 3,4-Dichlorothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorothiobenzamide

CAS RN

22179-73-3
Record name 3,4-Dichlorobenzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22179-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichlorothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DICHLOROTHIOBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Říhová, V Pacáková, K Štulík, K Waisser - Journal of Chromatography A, 1986 - Elsevier
Twenty-five thiobenzamide derivatives were separated on a reversed-phase system on various stationary phases, with UV photometric and voltammetric detection. The best results …
Number of citations: 5 www.sciencedirect.com
K WAISSER - Journal of Chromatography, 1986 - academia.edu
Twenty-five thiobenzamide derivatives were separated on a reversed-phase system on various stationary phases, with UV photometric and voltammetric detection. The best results …
Number of citations: 0 www.academia.edu
CS Rooney, DW Cochran, C Ziegler… - The Journal of …, 1984 - ACS Publications
5-Aryl-4-hydroxy-3(2H)-isothiazolone 1,1-dioxide derivatives. Synthesis and carbon-13 NMR characterization Page 1 2212 J. Org. Chem. 2212-2217 runs were carried out in duplicate, …
Number of citations: 6 pubs.acs.org
CS Rooney, WC Randall, KB Streeter… - Journal of medicinal …, 1983 - ACS Publications
An extensive series of novel 4-substituted 3-hydroxy-Lff-pyrrole-2, 5-dione derivatives has been prepared and studied as inhibitors of glycolicacid oxidase (GAO). Compounds …
Number of citations: 64 pubs.acs.org
DR Buckle, H Smith, BA Spicer… - Journal of Medicinal …, 1983 - ACS Publications
A short series of the title compounds was prepared and evaluated for antiallergic activity in therat passive cutaneous anaphylaxis screen. All but the two N-methylated derivatives were …
Number of citations: 20 pubs.acs.org
RH Mueller, ME Thompson… - The Journal of Organic …, 1984 - ACS Publications
Ladybugs are well-known fortheir voracious appetites for such agricultural pests as aphids and scale insects; 2 in fact, they are commercially available for just this purpose. 3 …
Number of citations: 53 pubs.acs.org

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